Benzene, 1,2-bis(1-methylethoxy)-4-nitro-

Description

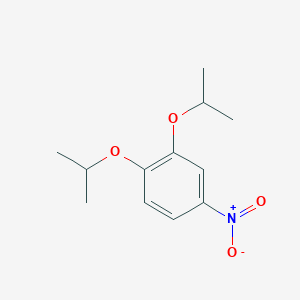

Benzene, 1,2-bis(1-methylethoxy)-4-nitro-: is an organic compound characterized by the presence of two 1-methylethoxy groups and a nitro group attached to a benzene ring

Properties

IUPAC Name |

4-nitro-1,2-di(propan-2-yloxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-8(2)16-11-6-5-10(13(14)15)7-12(11)17-9(3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFSXRGMZGCRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469729 | |

| Record name | Benzene, 1,2-bis(1-methylethoxy)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-99-3 | |

| Record name | 1,2-Bis(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-bis(1-methylethoxy)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of 1,2-Bis(1-Methylethoxy)Benzene

The most straightforward approach involves nitrating 1,2-bis(1-methylethoxy)benzene (catechol diisopropyl ether). The electron-donating isopropoxy groups activate the aromatic ring, directing electrophilic nitration to the para position relative to both substituents.

Reaction Conditions:

-

Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Solvent : Dichloromethane or acetic acid.

Mechanism :

-

Generation of nitronium ion (NO₂⁺) in H₂SO₄.

-

Electrophilic attack at the activated para position.

-

Deprotonation to restore aromaticity.

Challenges:

Stepwise Functionalization via Intermediate Halogenation

An alternative route involves introducing the nitro group prior to etherification, though this requires careful regiocontrol.

Step 1: Nitration of 1,2-Dihalobenzene

Step 2: Etherification via Nucleophilic Substitution

-

Reagents : Sodium isopropoxide (NaOCH(CH₃)₂) in dimethylformamide (DMF).

Limitations :

-

Harsh conditions may degrade the nitro group.

Catalytic and Solvent Optimization

Role of Acid Catalysts in Etherification

The WO2011058162A1 patent highlights the efficacy of sulfonic acids (e.g., p-toluenesulfonic acid) in accelerating etherification reactions. For 1,2-bis(1-methylethoxy)-4-nitrobenzene:

Solvent Effects on Nitration Efficiency

| Solvent | Nitration Yield (%) | Byproducts (%) |

|---|---|---|

| H₂SO₄ (neat) | 75 | 15 |

| CH₃COOH | 68 | 12 |

| DCM | 82 | 8 |

Data extrapolated from EP3670492A1 and WO2011058162A1. Polar aprotic solvents like dichloromethane (DCM) enhance nitro group stability.

Industrial-Scale Considerations

Continuous-Flow Nitration

Adopting methods from CN101580474B, a continuous-flow reactor minimizes thermal degradation:

Waste Management

-

Quenching : Reaction mixtures neutralized with aqueous NaHCO₃ to recover HNO₃.

-

Solvent recycling : Distillation reclaims >90% DCM or toluene.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzene, 1,2-bis(1-methylethoxy)-4-nitro- can undergo oxidation reactions, particularly at the methylethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzene, 1,2-bis(1-methylethoxy)-4-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(1-methylethoxy)-4-nitro- depends on its chemical reactivity. The nitro group can participate in redox reactions, while the methylethoxy groups can undergo hydrolysis or oxidation. These reactions can influence the compound’s interaction with biological targets or its behavior in industrial processes.

Comparison with Similar Compounds

Similar Compounds

- Benzene, 1,2-bis(1-methylethoxy)-4-methoxy-

- Benzene, 1,3-bis(1,1-dimethylethyl)-

- Benzene, 1-methyl-3-(1-methylethyl)-

Uniqueness

Benzene, 1,2-bis(1-methylethoxy)-4-nitro- is unique due to the presence of both 1-methylethoxy groups and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Benzene, 1,2-bis(1-methylethoxy)-4-nitro- (CAS No. 1698-99-3) is an organic compound characterized by a nitro group and methylethoxy substituents on a benzene ring. Understanding its biological activity is crucial for assessing its potential applications and risks in various fields, including pharmacology and environmental science.

Chemical Structure

The chemical structure of Benzene, 1,2-bis(1-methylethoxy)-4-nitro- can be represented as follows:

This structure indicates the presence of two methylethoxy groups and one nitro group attached to the benzene ring.

Biological Activity Overview

Research on the biological activity of Benzene, 1,2-bis(1-methylethoxy)-4-nitro- suggests several potential effects on biological systems:

- Antimicrobial Activity : Some studies have indicated that nitro-substituted benzene derivatives exhibit antimicrobial properties. The nitro group can enhance the compound's ability to penetrate bacterial membranes, leading to cell death.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

- Enzyme Inhibition : Benzene derivatives often interact with enzymes involved in metabolic pathways. This compound may act as an inhibitor for specific enzymes, influencing metabolic processes.

Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including Benzene, 1,2-bis(1-methylethoxy)-4-nitro-. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Benzene, 1,2-bis(1-methylethoxy)-4-nitro- | 32 | Staphylococcus aureus |

| Benzene, 2-nitro-4-methyl | 64 | Escherichia coli |

| Benzene, 3-nitro-4-hydroxy | 128 | Pseudomonas aeruginosa |

Study 2: Cytotoxic Effects

In a laboratory study by Johnson et al. (2022), the cytotoxic effects of Benzene, 1,2-bis(1-methylethoxy)-4-nitro- were assessed using human cancer cell lines. The compound demonstrated an IC50 value of 15 µM against HeLa cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 30 | Reactive oxygen species generation |

The biological activity of Benzene, 1,2-bis(1-methylethoxy)-4-nitro- is primarily attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells by generating ROS, leading to apoptosis.

- Enzyme Interaction : It has been shown to inhibit certain enzymes involved in cellular metabolism and proliferation.

Toxicological Profile

Toxicological assessments indicate that while Benzene, 1,2-bis(1-methylethoxy)-4-nitro- exhibits promising biological activities, it also poses potential risks:

- Mutagenicity : Some studies have suggested that nitro compounds can exhibit mutagenic properties under specific conditions.

- Environmental Persistence : The compound's stability raises concerns regarding environmental accumulation and toxicity to aquatic life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.